molecular formula C18H13ClIN3O3S B11213360 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Cat. No.: B11213360
M. Wt: 513.7 g/mol
InChI Key: NJCQUVGFZNISML-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thieno[3,4-c]pyrazole ring, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.

    Iodination of the Benzamide: The iodination of the benzamide moiety can be carried out using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide: Lacks the dioxido group, which may affect its reactivity and biological activity.

    N-[2-(4-bromophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group, potentially altering its chemical properties.

Uniqueness

The presence of the dioxido group in N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide is a distinguishing feature that can influence its chemical reactivity and biological activity, making it unique compared to similar compounds.

Properties

Molecular Formula

C18H13ClIN3O3S

Molecular Weight

513.7 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide

InChI

InChI=1S/C18H13ClIN3O3S/c19-11-5-7-12(8-6-11)23-17(14-9-27(25,26)10-16(14)22-23)21-18(24)13-3-1-2-4-15(13)20/h1-8H,9-10H2,(H,21,24)

InChI Key

NJCQUVGFZNISML-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4I

Origin of Product

United States

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